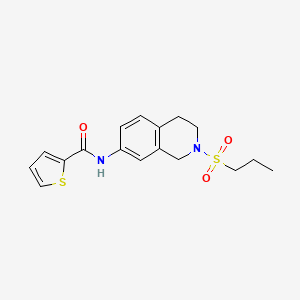

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide

CAS No.: 954708-40-8

Cat. No.: VC7067755

Molecular Formula: C17H20N2O3S2

Molecular Weight: 364.48

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 954708-40-8 |

|---|---|

| Molecular Formula | C17H20N2O3S2 |

| Molecular Weight | 364.48 |

| IUPAC Name | N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)thiophene-2-carboxamide |

| Standard InChI | InChI=1S/C17H20N2O3S2/c1-2-10-24(21,22)19-8-7-13-5-6-15(11-14(13)12-19)18-17(20)16-4-3-9-23-16/h3-6,9,11H,2,7-8,10,12H2,1H3,(H,18,20) |

| Standard InChI Key | QOSMVAZUHXPZOQ-UHFFFAOYSA-N |

| SMILES | CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CS3 |

Introduction

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of carboxamides. It features a thiophene ring attached to a tetrahydroisoquinoline moiety, which is further modified by a propylsulfonyl group. This compound's unique structure suggests potential applications in medicinal chemistry, particularly due to the presence of both thiophene and tetrahydroisoquinoline rings, which are known for their bioactivity.

Synthesis

The synthesis of N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide would typically involve multiple steps, starting with the preparation of the tetrahydroisoquinoline core. This might involve the reaction of appropriate precursors to form the isoquinoline ring, followed by sulfonylation with propylsulfonyl chloride, and finally, coupling with thiophene-2-carboxylic acid or its derivatives. The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity. Analytical techniques like thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are used to monitor the progress of reactions and confirm product identity.

Potential Applications

Given its structural features, N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide may exhibit biological activity relevant to medicinal chemistry. The tetrahydroisoquinoline moiety is known for its presence in compounds with various pharmacological effects, including potential anti-inflammatory and neuroprotective properties. The thiophene ring is also a common motif in bioactive molecules, contributing to their pharmacokinetic and pharmacodynamic profiles.

Research Findings

While specific research findings on N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide are not readily available, related compounds have shown promise in various biological assays. For instance, compounds with similar structural elements have been investigated for their potential in modulating specific receptors or enzymes, which could lead to therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume